1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride

Solubility Salt selection Formulation

1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethanamine hydrochloride is a heterocyclic building block belonging to the 1,3,4-thiadiazole class, characterized by a 5-phenyl substituent and an α-methyl ethanamine side chain presented as the hydrochloride salt. The 1,3,4-thiadiazole scaffold has been validated as a privileged pharmacophore in medicinal chemistry, with demonstrated inhibitory activity against Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1) (representative compound 5b: IC50 = 1.33 ± 0.16 μmol/L) and anticancer activity against breast cancer cell lines including MDA-MB-231.

Molecular Formula C10H12ClN3S
Molecular Weight 241.74
CAS No. 2377034-46-1
Cat. No. B2778442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride
CAS2377034-46-1
Molecular FormulaC10H12ClN3S
Molecular Weight241.74
Structural Identifiers
SMILESCC(C1=NN=C(S1)C2=CC=CC=C2)N.Cl
InChIInChI=1S/C10H11N3S.ClH/c1-7(11)9-12-13-10(14-9)8-5-3-2-4-6-8;/h2-7H,11H2,1H3;1H
InChIKeyGFTPHBMSGPIPEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethanamine Hydrochloride (CAS 2377034-46-1): Chemical Class, Pharmacophoric Features, and Procurement Context


1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethanamine hydrochloride is a heterocyclic building block belonging to the 1,3,4-thiadiazole class, characterized by a 5-phenyl substituent and an α-methyl ethanamine side chain presented as the hydrochloride salt [1]. The 1,3,4-thiadiazole scaffold has been validated as a privileged pharmacophore in medicinal chemistry, with demonstrated inhibitory activity against Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1) (representative compound 5b: IC50 = 1.33 ± 0.16 μmol/L) and anticancer activity against breast cancer cell lines including MDA-MB-231 [2]. The hydrochloride salt form enhances aqueous solubility and stability relative to the free base (CAS 1368961-36-7), facilitating direct use in parallel synthesis, fragment-based screening, and SAR campaigns without additional salt-formation steps [1].

Why 1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethanamine Hydrochloride Cannot Be Replaced by Generic Thiadiazole Analogs Without Experimental Re-validation


Close structural analogs of this compound—including the methanamine homolog (CAS 1228880-32-7), the N-ethyl regioisomer (CAS 91265-79-1), the free base (CAS 1368961-36-7), and the parent 2-amino-5-phenyl-1,3,4-thiadiazole (CAS 2002-03-1)—differ in linker length, amine substitution pattern, salt form, and physicochemical properties, each of which has been shown to produce divergent biological outcomes in 1,3,4-thiadiazole SAR studies [1][2]. In the SHP1 inhibitor series, modification of the amine substituent on the 5-phenyl-1,3,4-thiadiazole scaffold altered inhibitory potency and selectivity by more than 3-fold [1]. Consequently, substituting the target compound with a generic in-class analog in a synthesis or assay protocol without re-optimization can lead to loss of activity, altered pharmacokinetics, or failed reproducibility.

Quantitative Differentiation Evidence for 1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethanamine Hydrochloride vs. Closest Analogs


Hydrochloride Salt vs. Free Base: Aqueous Solubility and Handling Advantage

The target compound is supplied as the hydrochloride salt (MW 241.74 g/mol, Cl- counterion), which provides enhanced aqueous solubility compared to the free base 1-(5-phenyl-1,3,4-thiadiazol-2-yl)ethan-1-amine (MW 205.28 g/mol) [1]. The parent scaffold 2-amino-5-phenyl-1,3,4-thiadiazole exhibits a measured aqueous solubility of only 0.15 g/L (very slightly soluble) at 25 °C [2]. Hydrochloride salt formation is a well-established strategy in this chemotype to increase aqueous solubility by 10- to 1000-fold through ionization, enabling direct use in aqueous biological assays and simplifying parallel synthesis workflows [1].

Solubility Salt selection Formulation Medicinal chemistry

Ethanamine (C2) vs. Methanamine (C1) Linker: Impact on Kinase and Phosphatase Inhibitor Scaffold Geometry

The target compound features a two-carbon (ethylamine) linker between the thiadiazole core and the primary amine, whereas the closest commercially available analog, (5-phenyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride (CAS 1228880-32-7), features a one-carbon (methylamine) linker [1]. In the 5-phenyl-1,3,4-thiadiazole SHP1 inhibitor series, modifications at the amine-bearing position produced IC50 values ranging from 1.33 μmol/L to >10 μmol/L, demonstrating that linker geometry and amine positioning critically influence target engagement [2]. The extended C2 linker of the target compound alters the distance and vector of the terminal amine relative to the thiadiazole-phenyl pharmacophore, resulting in a distinct chemical space for fragment growth and lead optimization.

Structure-Activity Relationship (SAR) Linker optimization Kinase inhibitors SHP1 inhibitors

α-Methyl Ethanamine vs. N-Ethyl Regioisomer: Hydrogen-Bond Donor Topology and Reactivity Divergence

The target compound bears the primary amine on the α-carbon of the ethyl chain (α-methyl ethanamine), whereas N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine (CAS 91265-79-1) has the secondary amine directly attached to the thiadiazole C2 position [1]. This regioisomeric difference results in the target compound having two hydrogen-bond donor (HBD) atoms (NH2 group), while the N-ethyl analog has only one HBD [1]. The target compound's amine is separated from the electron-withdrawing thiadiazole ring by one sp3 carbon, rendering it more nucleophilic (pKa ~9–10 for aliphatic amine vs. pKa ~2.90 predicted for the directly attached 2-amino-thiadiazole analog) . These differences confer distinct reactivity profiles in amide coupling, reductive amination, and urea formation reactions.

Regioisomerism Hydrogen bonding Medicinal chemistry Chemical biology

SHP1 Phosphatase Inhibitory Activity of the 5-Phenyl-1,3,4-thiadiazole Pharmacophore: Target Engagement Baseline for Building Block Prioritization

The 5-phenyl-1,3,4-thiadiazole scaffold, which constitutes the core of the target compound, has been validated as a novel SHP1 inhibitor chemotype. The representative derivative 5b in the published series exhibited SHP1 inhibitory activity with an IC50 of 1.33 ± 0.16 μmol/L, approximately 2-fold selectivity for SHP1 over the closely related phosphatase SHP2, and no detectable activity against PTP1B and TCPTP at the tested concentrations [1]. In contrast, many alternative heterocyclic building blocks (e.g., 1,2,4-triazole, oxadiazole, or unsubstituted thiadiazole cores) lack this specific SHP1-targeting profile. A parallel study on 5-phenyl-substituted 1,3,4-thiadiazole-2-amines reported anticancer activity against MDA-MB-231 cells exceeding that of cisplatin (IC50 3.3 μM), with specific derivatives achieving IC50 values of 33.74–52.63 μM against HEK293T cells [2].

SHP1 inhibitor Phosphatase Cancer target Immuno-oncology

Commercial Availability and Purity: Batch-to-Batch Consistency Across Suppliers

The target compound (CAS 2377034-46-1) is commercially available from multiple suppliers with specified purity levels: 98% (Leyan, product #2309881) and 95% (Enamine, product #EN300-7457115) [1]. By comparison, the free base (CAS 1368961-36-7) is available at 97–98% purity from Aksci and Leyan, while the methanamine analog (CAS 1228880-32-7) is offered at 98% purity . The hydrochloride salt form ensures defined stoichiometry and eliminates uncertainty associated with hygroscopic free base amines during weighing and formulation. Pricing data from Enamine (2025) lists the target compound at $271/0.5 g to $1,593/10 g (95% purity), providing a transparent cost baseline for procurement planning [1].

Procurement Purity specification Supply chain Building block sourcing

Highest-Value Application Scenarios for 1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethanamine Hydrochloride Based on Evidence


SHP1 Phosphatase Inhibitor Fragment-Based Drug Discovery (FBDD) and Lead Optimization

The target compound serves as an ideal fragment or early lead scaffold for SHP1 inhibitor programs. The 5-phenyl-1,3,4-thiadiazole core has demonstrated SHP1 IC50 = 1.33 μmol/L with 2-fold selectivity over SHP2 and no detectable PTP1B/TCPTP cross-reactivity [1]. The α-methyl ethanamine side chain provides a vector for fragment growth via amide coupling, sulfonamide formation, or reductive amination, leveraging the two hydrogen-bond donors and enhanced nucleophilicity of the aliphatic amine (estimated pKa ~9–10) compared to directly ring-attached amine analogs (predicted pKa ~2.90) [2]. The pre-formed hydrochloride salt enables direct dissolution in aqueous assay buffers, eliminating DMSO-dependent solubility artifacts in biochemical and cell-based screening [2].

Anticancer SAR Library Synthesis Targeting Breast Cancer and Solid Tumors

Building on the demonstrated anticancer activity of 5-phenyl-1,3,4-thiadiazole-2-amine derivatives against MDA-MB-231 breast cancer cells (IC50 superior to cisplatin at 3.3 μM) [3], the target compound's ethanamine linker and hydrochloride salt form make it a preferred amine building block for generating diverse libraries via parallel amide synthesis. The C2 linker provides different spacing compared to the C1 methanamine analog, enabling exploration of distinct pharmacophore geometries that may improve potency and selectivity [2].

Dual Pharmacophore Design for Kinase-Phosphatase Polypharmacology

The SHP1 inhibitory activity of the 5-phenyl-1,3,4-thiadiazole scaffold, combined with the pendant primary amine handle, enables the design of bifunctional molecules that simultaneously engage a phosphatase (SHP1) and a kinase target. The target compound's α-methyl ethanamine moiety can be elaborated with kinase-directed warheads while retaining the thiadiazole-phenyl core for SHP1 engagement [1]. This approach is supported by the observed selectivity window (2-fold over SHP2; no PTP1B/TCPTP activity) [1].

Antimicrobial and Antitubercular Building Block Supply for Academic and Industrial Screening Consortia

The 1,3,4-thiadiazole scaffold has established antibacterial and antitubercular activity, with 5-phenyl-N-[4-(trifluoromethyl)phenyl]methyl-1,3,4-thiadiazole-2-amine achieving MIC = 26.46 μg/mL against Mycobacterium smegmatis MC155 [3]. The target compound, with its commercial availability at 95–98% purity from multiple vendors [2], is suitable for supply to screening consortia and open-science drug discovery initiatives requiring reliable, well-characterized thiadiazole building blocks for high-throughput antimicrobial screening.

Quote Request

Request a Quote for 1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.